molecular formula C13H10N2O2S B2496826 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338750-50-8

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2496826
CAS No.: 338750-50-8
M. Wt: 258.3
InChI Key: MYUMGHUOGAWHNW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one (CAS 17537-76-7) is a chemical compound based on the privileged thieno[2,3-d]pyrimidine scaffold, a structure known for its wide range of pharmacological activities in medicinal chemistry . This scaffold is recognized for its resemblance to purine bases, making it a versatile template in drug discovery . The specific 4-methoxyphenyl substitution at the 3-position of the thienopyrimidine core contributes to the compound's biological profile and physicochemical properties. Thieno[2,3-d]pyrimidine derivatives have demonstrated significant and diverse research value, particularly as novel antibacterial and anticancer agents. They represent a promising chemical class for the development of narrow-spectrum antibacterial drugs. For instance, related thienopyrimidine compounds have been identified as potent, selective inhibitors of Helicobacter pylori , targeting the essential respiratory complex I subunit NuoD, a mechanism distinct from conventional broad-spectrum antibiotics . Other derivatives have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), while exhibiting low cytotoxicity against mammalian cells . In oncology research, the thieno[2,3-d]pyrimidine core is a key scaffold in the design of potent anticancer agents. Compounds featuring this structure have demonstrated promising cytotoxicity against various human cancer cell lines, such as breast (MCF-7), colorectal (HCT-116), and prostate (PC-3) cancers . Their mechanism of action often involves the inhibition of critical kinase targets, including the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), which are pivotal pathways in cancer cell proliferation and survival . This product is intended for research purposes in chemical biology, medicinal chemistry, and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)15-8-14-12-11(13(15)16)6-7-18-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUMGHUOGAWHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801325748
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649017
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338750-50-8
Record name 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801325748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate intermediates. One common method includes the reaction of 4-methoxyphenylamidine with 2-aminothiophene-3-carboxylic acid under acidic conditions to form the desired thieno[2,3-d]pyrimidinone ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed carbonylation reactions has been proposed for the synthesis of related thieno[2,3-d]pyrimidine derivatives . This method offers a scalable and efficient route for the production of these compounds.

Chemical Reactions Analysis

Functionalization Reactions

The compound’s reactivity is centered on its thienopyrimidine core and substituents:

Substitution at the Pyrimidine Ring

  • Nucleophilic Attack: The N3 position can undergo alkylation or arylation. For example, reactions with 4-methoxybenzyl chloride in pyridine yield derivatives with enhanced antimicrobial activity .

  • Halogenation: Electrophilic bromination at the C2 or C5 positions using Br₂/FeCl₃ introduces bromo groups for further cross-coupling reactions .

Modification of the Methoxyphenyl Group

  • Demethylation: Treatment with BBr₃ in dichloromethane converts the methoxy group to a hydroxyl group, enabling further acylation or sulfonation .

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl substituents at the phenyl ring .

Key Reaction Data

The table below summarizes reaction conditions and yields for select derivatives:

Reaction TypeReagents/ConditionsProduct SubstituentYield (%)Citation
Alkylation (N3)4-Methoxybenzyl chloride, pyridine4-Methoxybenzyl72
Bromination (C2)Br₂, FeCl₃, 0°C2-Bromo65
Suzuki Coupling (C5)Phenylboronic acid, Pd(PPh₃)₄5-Phenyl58
DemethylationBBr₃, CH₂Cl₂, -20°C4-Hydroxyphenyl81

Structural Characterization

The compound’s structure is confirmed via:

  • IR Spectroscopy: Peaks at 1690 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C from methoxy group) .

  • ¹H NMR: Signals at δ 3.76 ppm (OCH₃), 7.12–7.70 ppm (aromatic protons), and 8.56 ppm (pyrimidine H) .

  • Mass Spectrometry: Molecular ion peak at m/z 258.34 (C₁₃H₁₀N₂O₂S) .

Biological Relevance of Modifications

  • Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the phenyl ring show enhanced activity against Staphylococcus aureus .

  • Kinase Inhibition: Substitution with pyrrolopyridine at C6 (e.g., compound 8k in ) yields potent ROCK inhibitors (IC₅₀ < 0.01 μM).

Comparison with Similar Compounds

Anticancer Activity

  • The 2-aryl and 3-benzylamine substituents likely enhance target binding.
  • Hybrid Derivatives (VEGFR-2 Inhibitors): Thieno[2,3-d]pyrimidin-4-one fused with 1,3,4-oxadiazole moieties showed improved binding to VEGFR-2’s hinge and DFG regions, with hydrophobic tails enhancing allosteric interactions .
  • Target Compound: The 4-methoxyphenyl group may offer moderate hydrophobicity, but its anticancer efficacy relative to chlorine- or fluorine-containing analogs (e.g., 4-chloro-6-(4-methoxyphenyl)thieno[2,3-d]pyrimidine) remains underexplored .

Antimicrobial Activity

  • Fluorinated Derivatives: 2-Alkylamino-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4-ones demonstrated enhanced bactericidal activity against Fusarium spp. (90% inhibition) compared to non-fluorinated analogs .

Enzyme Inhibition

  • SIRT2 Inhibitors: 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives exhibited neuroprotective effects via selective SIRT2 inhibition, highlighting the role of fused cycloalkyl groups .
  • Cholinesterase Inhibitors : Structural analogs with 2,3-disubstituted patterns demonstrated activity, suggesting the 4-methoxyphenyl group’s methoxy moiety may influence enzyme affinity .

Physicochemical and Pharmacokinetic Properties

Property 3-(4-Methoxyphenyl) Derivative 4-Chlorobenzyl Analog Fluorinated Analog
Molecular Weight ~290 g/mol 276.75 g/mol ~330 g/mol
LogP (Predicted) ~2.5 ~3.0 ~2.8
PSA ~60 Ų ~55 Ų ~70 Ų
Key Substituent 4-Methoxyphenyl 4-Chlorobenzyl 4-Fluorophenyl

Fluorinated derivatives balance hydrophobicity and electronic effects for enhanced target engagement .

Mechanistic Insights from Molecular Docking

  • VEGFR-2 Inhibition : Hybrid derivatives with oxadiazole spacers showed superior docking scores (-9.2 kcal/mol) compared to the parent scaffold (-7.5 kcal/mol), attributed to optimal spacer length and hydrophobic interactions .
  • SIRT2 Inhibition : Cyclohexane-fused analogs achieved tighter binding to SIRT2’s catalytic pocket via van der Waals interactions, a feature absent in the 4-methoxyphenyl derivative .

Biological Activity

3-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₀N₂O₂S
  • Molecular Weight : 258.30 g/mol
  • CAS Number : 17537-76-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer proliferation and hormonal regulation. It has been noted for its role as an antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor, which is crucial for regulating reproductive hormones.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidin-4(3H)-one exhibit potent anticancer properties:

  • In Vitro Studies : In cell line assays, compounds related to thieno[2,3-d]pyrimidin-4(3H)-one showed IC₅₀ values ranging from 9 nM to over 40 nM against various cancer cell lines. For instance:
    • Compound 4 demonstrated an IC₅₀ of 9 nM in the MDA-MB-435 cancer cell line .
    • Other derivatives exhibited significant microtubule depolymerization effects, which are critical for inhibiting cancer cell proliferation .

Hormonal Modulation

The compound has shown effectiveness in modulating hormonal pathways through its action on LHRH receptors:

  • Binding Affinity : The compound exhibited high binding affinity with IC₅₀ values as low as 0.1 nM for LHRH receptors .
  • In Vivo Studies : Administration in animal models resulted in significant suppression of plasma LH levels, indicating potential applications in treating hormone-dependent cancers .

Case Studies

  • LHRH Antagonism : A study highlighted a thieno[2,3-d]pyrimidine derivative that was effective as a non-peptide antagonist for LHRH receptors, leading to decreased LH levels in castrated male cynomolgus monkeys .
  • Antiproliferative Effects : Another research evaluated a series of thieno[2,3-d]pyrimidine derivatives that showed enhanced antiproliferative effects compared to traditional chemotherapeutics like paclitaxel .

Data Summary

CompoundTargetIC₅₀ (nM)Mechanism
This compoundLHRH Receptor0.1Antagonist
Compound 4Cancer Cell Lines (MDA-MB-435)9Microtubule Depolymerization
Compound X (similar derivative)Various Cancer Lines<40Antiproliferative

Q & A

Q. Table 1: Synthesis Optimization

MethodKey ConditionsYield RangeKey Reference
Hewald ReactionFormamide reflux, 16–18 hours72–85%
Vilsmeier–HaackDMF-POCl₃, 3 hours RT + reflux81–89%
Amine CondensationXylenes reflux, 30 hours53–72%

Advanced: How can molecular hybridization strategies enhance biological activity?

Answer:
Hybridizing the thieno[2,3-d]pyrimidin-4(3H)-one core with pharmacophoric moieties (e.g., 1,3,4-oxadiazole) improves target selectivity. For example:

  • VEGFR-2 Inhibition : The oxadiazole spacer occupies the linker region, while hydrophobic tails enhance allosteric pocket binding, achieving nanomolar IC₅₀ values .
  • SIRT2 Selectivity : Substituents like 4-bromobenzyl or morpholinyl groups increase selectivity (>50-fold over SIRT1/3/5) by optimizing steric and electronic interactions .

Key Insight : Hybridization balances scaffold rigidity and substituent flexibility, enabling tailored interactions with enzyme active sites .

Basic: What spectroscopic techniques are essential for characterization?

Answer:

  • ¹H/¹³C NMR : Confirms substituent regiochemistry (e.g., 4-methoxyphenyl at N3) and detects tautomeric forms .
  • IR Spectroscopy : Identifies carbonyl (1640–1698 cm⁻¹) and thioether (650–750 cm⁻¹) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., C₁₉H₁₇ClN₂O₂S: Calc. 353.36 g/mol) .

Advanced: How do computational methods predict biological activity?

Answer:

  • Molecular Docking : Predicts binding modes to targets like tyrosinase or VEGFR-2. For example, 2,4-dihydroxybenzene derivatives show strong hydrogen bonding with tyrosinase’s Cu²⁺ center .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 1,3,4-oxadiazole hybrids maintain stable interactions over 100 ns trajectories) .

Recommendation : Combine docking with free-energy calculations (MM-PBSA) to prioritize compounds for synthesis .

Basic: How do substituents influence solubility and lipophilicity?

Answer:

  • Lipophilic Groups : Trifluoromethyl (-CF₃) or thioether (-S-) substituents increase logP, enhancing membrane permeability .
  • Polar Groups : Methoxy (-OCH₃) or morpholinyl improve aqueous solubility via H-bonding .

Q. Table 2: Substituent Effects

SubstituentLogP ChangeBiological ImpactReference
4-Methoxyphenyl-0.5↑ Solubility, moderate activity
Trifluoromethylbenzyl+1.2↑ Enzyme inhibition (94%)
Morpholinylacetyl-0.3↑ Selectivity for kinases

Advanced: How to resolve discrepancies in biological activity data?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs like 5-phenyl vs. 5-(4-chlorophenyl) derivatives. For instance, 4-chloro substitution increases antimicrobial activity by 40% .
  • Enzyme Assay Optimization : Use standardized protocols (e.g., fixed ATP concentrations for kinase assays) to minimize variability .

Case Study : ICL-SIRT078 (Ki = 0.62 µM for SIRT2) vs. less selective analogs highlights the role of 4-bromobenzyl in selectivity .

Basic: What reaction conditions are critical for functionalization?

Answer:

  • Temperature : Reflux (100–120°C) ensures complete cyclization without decomposition .
  • Catalysts : Dimethylaniline in POCl₃-mediated chlorination minimizes side reactions .
  • Solvent Choice : Xylenes or glacial acetic acid optimize amine condensation yields .

Advanced: What in vitro models evaluate neuroprotective effects?

Answer:

  • Parkinson’s Models : SIRT2 inhibitors (e.g., ICL-SIRT078) reduce α-synuclein aggregation in SH-SY5Y cells .
  • Antioxidant Assays : Measure ROS scavenging in neuronal cells using DCFH-DA probes .

Protocol : Pre-treat cells with compounds (1–10 µM), induce oxidative stress with rotenone, and quantify viability via MTT .

Basic: How to optimize multi-step synthesis yields?

Answer:

  • Stepwise Monitoring : Use TLC/HPLC to track intermediates (e.g., 4-chlorothienopyrimidines) .
  • Purification : Recrystallization from light petroleum/ether mixtures removes by-products .

Example : 3-(4-Methoxyphenyl) derivative yield increases from 32% to 72% with acetic acid reflux .

Advanced: Strategies for enhancing enzyme selectivity?

Answer:

  • Substituent Tuning : Bulky groups (e.g., tert-butyl) block off-target binding pockets. For instance, 2,4-dihydroxybenzene derivatives achieve >50-fold selectivity for tyrosinase over P450 enzymes .
  • Pharmacophore Alignment : Match hydrogen bond donors/acceptors to target active sites (e.g., SIRT2’s hydrophobic channel) .

Key Reference : BMS-814580’s MCHR1 antagonism (IC₅₀ = 3 nM) relies on optimized trifluoromethyl and pyridinyl groups .

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